molecular formula C20H17ClN4 B1588791 p-Tolyltetrazolium Red CAS No. 64225-84-9

p-Tolyltetrazolium Red

Cat. No. B1588791
CAS RN: 64225-84-9
M. Wt: 348.8 g/mol
InChI Key: NCJWJQNOYLTOCG-UHFFFAOYSA-M
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Description

P-Tolyltetrazolium Red, also known as 2,5-Diphenyl-3-(p-tolyl)tetrazolium Chloride, is a chemical compound with the molecular formula C20H17ClN4 and a molecular weight of 348.83 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of p-Tolyltetrazolium Red consists of 20 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The exact arrangement of these atoms forms the unique structure of this compound.


Chemical Reactions Analysis

While specific chemical reactions involving p-Tolyltetrazolium Red are not detailed in the search results, tetrazolium salts are known to be reduced to formazan derivatives by reduced nicotinamide adenine dinucleotides (NADH) or their phosphorylated derivative (NADPH)-dependent oxidoreductases and dehydrogenases of metabolically active cells .


Physical And Chemical Properties Analysis

P-Tolyltetrazolium Red is a solid at 20 degrees Celsius . It is sensitive to light, indicating that it should be stored in a dark place to prevent degradation . .

Scientific Research Applications

Redox Activity in Cells

A study by Severin, Stellmach, and Nachtigal (1985) utilized cyanotolyltetrazolium chloride, a compound related to p-Tolyltetrazolium Red, for measuring redox activity in single cells. This method allowed simultaneous measurement of redox activity and DNA content in cells, using flow cytometry (Severin, Stellmach, & Nachtigal, 1985).

Red Phosphorus in Battery Anodes

Li et al. (2017) and Li et al. (2016) researched the application of red phosphorus in sodium-ion batteries and lithium-ion batteries, respectively. Their studies highlighted the potential of red phosphorus, confined in specific carbon matrices, to improve the storage performance of these batteries (Li et al., 2017); (Li et al., 2016).

Toxic Effects on Bacterial Metabolism

Ullrich et al. (1996) studied the inhibitory effects of 5-cyano-2,3-ditolyl tetrazolium chloride, a related tetrazolium compound, on bacterial metabolism. Their research demonstrated that this compound could significantly reduce bacterial growth and respiration (Ullrich et al., 1996).

Metabolic Activity in Heat-Stressed Cells

Bovill, Shallcross, and Mackey (1994) compared the fluorogenic redox indicator 5-cyano-2,3-ditolyltetrazolium chloride with another tetrazolium compound in assessing cell viability under heat stress. This research contributes to understanding cell responses to stress conditions (Bovill, Shallcross, & Mackey, 1994).

Alcohol Detection

Tu, Kapur, and Israel (1992) developed an ethanol reagent strip that uses a tetrazolium chloride derivative for detecting alcohol levels in biological fluids. This method demonstrates the application of tetrazolium compounds in practical, rapid testing tools (Tu, Kapur, & Israel, 1992).

Superoxide Radical Detection

Podczasy and Wei (1988) researched the reduction of iodonitrotetrazolium violet, a compound similar to p-Tolyltetrazolium Red, by superoxide radicals. Their study provides insights into oxidative stress and its detection in biological systems (Podczasy & Wei, 1988).

Transcranial Photobiomodulation for Depression

Cassano et al. (2016) and Naeser et al. (2014) explored the use of photobiomodulation, involving red and near-infrared light, for treating major depressive disorder and traumatic brain injury. These studies contribute to understanding the therapeutic potential of light in neurological conditions (Cassano et al., 2016); (Naeser et al., 2014).

Enzymatic Activity in Skin

Hershey, Cruickshank, and Mullins (1958) utilized tetrazolium salts, similar to p-Tolyltetrazolium Red, to measure enzymatic activity in skin tissue, demonstrating the application of these compounds in dermatological research (Hershey, Cruickshank, & Mullins, 1958).

Electropolymerization Studies

Pang et al. (2006) conducted research on electropolymerization using thiophene derivatives, providing insights into the electrochemical properties relevant to the broader field of organic electronics (Pang et al., 2006).

Soil Biochemistry

Zhong, Cai, and Zhang (2007) examined the impact of long-term inorganic fertilizer application on the biochemical properties of soil, highlighting the role of compounds like p-Tolyltetrazolium Red in agricultural research (Zhong, Cai, & Zhang, 2007).

Safety And Hazards

P-Tolyltetrazolium Red is for R&D use only and is not intended for medicinal, household, or other uses . It is light-sensitive and should be stored appropriately . In case of accidental exposure, appropriate safety measures should be taken, including moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, rinsing with pure water for at least 15 minutes if it contacts the eyes, and seeking medical advice or attention if necessary .

properties

IUPAC Name

2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N4.ClH/c1-16-12-14-19(15-13-16)24-22-20(17-8-4-2-5-9-17)21-23(24)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJWJQNOYLTOCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432053
Record name p-Tolyltetrazolium Red
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolyltetrazolium Red

CAS RN

64225-84-9
Record name NSC89169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Tolyltetrazolium Red
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AE Jenns, DL Scott, EF Bowden… - Photochemistry and …, 1995 - Wiley Online Library
… , a second set of mutants was selected for general deficiency in cell surface-reducing capability by screening for the inability to reduce two tetrazolium dyes (p-tolyltetrazolium red and 2,…
Number of citations: 38 onlinelibrary.wiley.com
T Higuti, R Arakaki, Y Kotera, M Takigawa, I Tani… - … et Biophysica Acta (BBA …, 1983 - Elsevier
Triphenyltetrazolium and its derivatives inhibited energy transduction in mitochondria but not in submitochondrial particles, which are inside-out relative to the membranes of …
Number of citations: 13 www.sciencedirect.com
CC Sollod, AE Jenns, ME Daub - Applied and environmental …, 1992 - Am Soc Microbiol
The phytotoxin cercosporin, a singlet oxygen-generating photosensitizer, is toxic to plants, mice, and many fungi, yet the fungi that produce it, Cercospora spp., are resistant. We …
Number of citations: 71 journals.asm.org

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